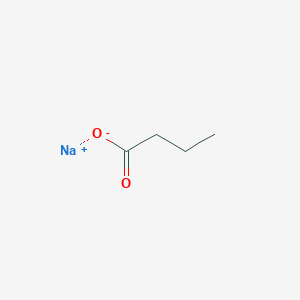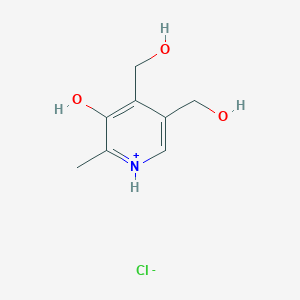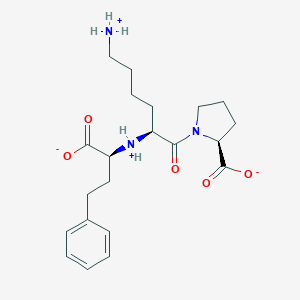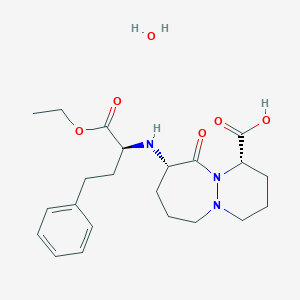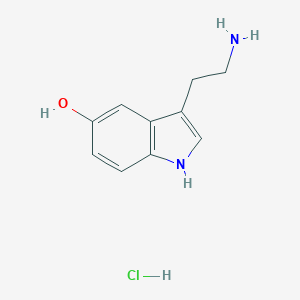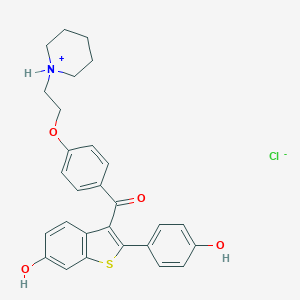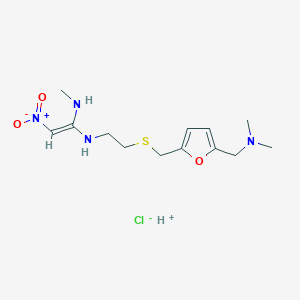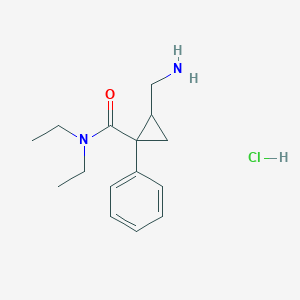
他莫昔芬
描述
Tamoxifen is a selective estrogen receptor modulator (SERM) used to prevent breast cancer in women and men . It is also being studied for other types of cancer . It has been used for Albright syndrome . Tamoxifen is typically taken daily by mouth for five years for breast cancer . It is a member of the triphenylethylene group of compounds .
Synthesis Analysis
Tamoxifen was initially made in 1962, by chemist Dora Richardson . The efficient construction of Tamoxifen backbone is achieved through three major routes . By employing a highly active palladium nanoparticle-based catalyst, Tamoxifen can be synthesized in just 2 steps from commercially available starting materials with excellent atom economy and reaction mass efficiency .
Molecular Structure Analysis
Tamoxifen has a molecular formula of C26H29NO and an average mass of 371.515 Da . It belongs to the triphenylethylene group of compounds . The structure of Tamoxifen includes a (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine .
Chemical Reactions Analysis
Tamoxifen is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes . The phase I metabolic reactions include hydroxylation in different positions, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, N-dealkylation, and combinations of them . Most of the phase I metabolites undergo conjugation reaction to form the corresponding glucuro-conjugated mainly by UGT1A1, UGT1A3, UGT1A4, UGT2B7, UGT2B15, and UGT2B17 isoenzymes .
Physical And Chemical Properties Analysis
Tamoxifen has a density of 1.0±0.1 g/cm3, a boiling point of 482.3±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . Its molar refractivity is 118.9±0.3 cm3 .
科学研究应用
Treatment of Breast Cancer
Tamoxifen is commonly used in the treatment of breast cancer, especially for postmenopausal patients . It is an antagonist of estrogen receptor alpha (ERα), and it is commonly used in the treatment of ER-positive breast cancers .
Understanding Tamoxifen Resistance
Research into the protective autophagy of drug-resistant cells and cell cycle regulators has led to major breakthroughs in understanding tamoxifen resistance . This includes the role of KLF4 in regulating drug resistance by regulating MAPK and the discovery of LEM4 .
Prevention of Chemotherapy-Induced Loss of Ovarian Follicular Reserves
Tamoxifen has been shown to prevent the chemotherapy-induced loss of ovarian follicular reserves in both cancer-free rats and rats with cancer . Such follicular loss is a main cause of infertility in young women treated for cancer .
Inhibition of Estrogen-Regulated Pathways
The therapeutic effects of Tamoxifen are due to the inhibition of estrogen-regulated pathways resulting from its ability to compete with estradiol (E2) for the estrogen receptor (ER) ligand-binding domain .
Prevention of Mammary Cancer in Animals
Tamoxifen has been shown to prevent mammary cancer in animals . This has been a significant contribution to the field of veterinary oncology .
Improving Tamoxifen Sensitivity
With the advances in science and technology, new approaches have been developed to improve tamoxifen sensitivity. For example, the application of nanotechnology and the benefits of cold atmospheric plasma (CAP) in overcoming drug resistance .
Presurgical Model for Testing Preventive Agents
Tamoxifen has been used in the presurgical model for testing preventive agents. This includes evaluation of target modulation after short drug exposure (2 to 4 weeks), pharmacokinetic assessment of a potential anticancer agent, and evaluation of markers that identify subsets of patients who are likely to benefit from the intervention .
Understanding the Molecular Action of Tamoxifen
Research has been conducted to understand the molecular action of Tamoxifen in the ovaries of rats with mammary neoplasia . This includes studying the molecules and intracellular pathways involved in the action of Tamoxifen .
作用机制
Target of Action
Tamoxifen is a selective estrogen receptor modulator (SERM) primarily used to treat estrogen receptor positive breast cancer . It targets the estrogen receptors in cancer cells, blocking estrogen from attaching to the receptors . This is critical for its activity in breast cancer cells .
Mode of Action
Tamoxifen competitively inhibits estrogen binding to its receptor . This interaction leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin . The increase in sex hormone binding globulin limits the availability of free sex hormones, thereby reducing the growth and proliferation of estrogen-dependent cancer cells .
Biochemical Pathways
Tamoxifen’s action affects several biochemical pathways. It downregulates estrogen receptor alpha (ERα), an important mechanism of tamoxifen resistance . Tamoxifen can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells . This activation leads to the activation of MAPK, AKT, and other signaling pathways, contributing to tamoxifen resistance .
Result of Action
The primary result of Tamoxifen’s action is the inhibition of growth and promotion of apoptosis in estrogen receptor positive tumors . It slows or stops the growth of the tumor by preventing the cancer cells from getting the hormones they need to grow .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tamoxifen. The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.32, which means that the use of tamoxifen is predicted to present a low risk to the environment . This suggests that environmental exposure to Tamoxifen is unlikely to significantly affect its action or efficacy.
安全和危害
属性
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKANXQFJJICGDU-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54965-24-1 (citrate) | |
| Record name | Tamoxifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1034187 | |
| Record name | Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4), 1.02e-03 g/L | |
| Record name | SID56323502 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamoxifen competitively inhibits estrogen binding to its receptor, which is critical for it's activity in breast cancer cells. Tamoxifen leads to a decrease in tumor growth factor α and insulin-like growth factor 1, and an increase in sex hormone binding globulin. The increase in sex hormon binding globulin limits the amount of freely available estradiol. These changes reduce levels of factors that stimulate tumor growth. Tamoxifen has also been shown to induce apoptosis in estrogen receptor positive cells. This action is thought to be the result of inhibition of protein kinase C, which prevents DNA synthesis. Alternate theories for the apoptotic effect of tamoxifen comes from the approximately 3 fold increase in intracellular and mitochondrial calcium ion levels after administration or the induction of tumor growth factor β., Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model., Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen., Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens. | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tamoxifen | |
Color/Form |
Crystals from petroleum ether. | |
CAS RN |
10540-29-1 | |
| Record name | Tamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10540-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tamoxifen [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010540291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tamoxifen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tamoxifen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/094ZI81Y45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96-98 °C, MP: 72-74 °C from methanol. /Cis-Form base/, MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/, 97 °C | |
| Record name | Tamoxifen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TAMOXIFEN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6782 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Tamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tamoxifen interact with its target, the estrogen receptor alpha (ERα)?
A1: Tamoxifen acts as a selective estrogen receptor modulator (SERM). It binds to ERα, competing with estradiol, the natural ligand. This binding alters ERα conformation, preventing its dimerization and subsequent binding to DNA estrogen response elements. [] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb] This effectively blocks estrogen-mediated gene transcription, inhibiting cell growth in estrogen-dependent tissues like breast cancer cells. [] [https://www.semanticscholar.org/paper/053fe2c4c326359b65cf7e3f0a02d32dab0fd04a]
Q2: Does tamoxifen only exhibit antagonistic effects on ERα?
A2: While primarily an antagonist in breast tissue, tamoxifen can exhibit agonistic effects in other tissues, such as the endometrium. [] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb] This tissue-specific activity is attributed to different cofactor recruitment and ERα conformational changes induced by tamoxifen binding. [] [https://www.semanticscholar.org/paper/00b20d9c53801cc2d8b9f7df9de99e2cd2276b8a]
Q3: Are there non-genomic effects of tamoxifen?
A3: Yes, tamoxifen exhibits non-genomic effects, independent of direct ERα-DNA interactions. [, ] [https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9, https://www.semanticscholar.org/paper/007ba6c332b37e2cb486f76d65a470f1dec8e5f5] These effects include activating the MAPK/ERK 1/2 pathway, modulating protein kinase C (PKC) activity, and impacting phospholipase C (PLC) and phospholipase D (PLD) signaling. [, ] [https://www.semanticscholar.org/paper/04c857fac62e36a3af79b4457e8c56f19fd5b6b9, https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9]
Q4: How does tamoxifen affect polyamine metabolism in breast cancer cells?
A4: Tamoxifen and its metabolites, like endoxifen and 4-hydroxytamoxifen, suppress the activity of polyamine biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). [] [https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae] This leads to reduced putrescine and spermidine levels, impacting cell growth and proliferation.
Q5: What is the molecular formula and weight of tamoxifen?
A5: Tamoxifen has a molecular formula of C26H29NO and a molecular weight of 371.51 g/mol.
Q6: Are there any spectroscopic data available for tamoxifen?
A6: While specific spectroscopic data was not presented in the provided research papers, tamoxifen can be characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Q7: How is tamoxifen formulated for administration?
A7: Tamoxifen is typically formulated as tamoxifen citrate, a salt form that enhances its solubility. It is available in oral tablet form for both treatment and prevention of breast cancer. [, ] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb, https://www.semanticscholar.org/paper/0352ce4e6ed43ae1daa48019a63cf1348b233ffb]
Q8: Can tamoxifen be incorporated into other delivery systems?
A8: Yes, research has explored alternative delivery systems for tamoxifen to potentially improve its efficacy and bioavailability. This includes encapsulating tamoxifen in gellan gum macrobeads and nanoparticles. [] [https://www.semanticscholar.org/paper/02b79351f5e04a64347f8da6865f901db16a1841]
Q9: How is tamoxifen metabolized in the body?
A9: Tamoxifen is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [, , ] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706, https://www.semanticscholar.org/paper/047c726c3eed3576bebd884483a58e6f886dc156, https://www.semanticscholar.org/paper/05871451c73ed737a54146d6bd68979c78044f55] Key metabolites include 4-hydroxytamoxifen, N-desmethyltamoxifen (endoxifen), and tamoxifen-N-oxide. [] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706]
Q10: Do tamoxifen metabolites contribute to its therapeutic effects?
A10: Yes, certain metabolites, like endoxifen and 4-hydroxytamoxifen, possess greater antiestrogenic potency than the parent drug. [, ] [https://www.semanticscholar.org/paper/00da9c19537ca36736f764e684c7a4fa2943d706, https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae] Their formation and levels are influenced by genetic variations in metabolizing enzymes, potentially impacting treatment response. [] [https://www.semanticscholar.org/paper/00219a0a51e73cbcc86dceee7522240c48464c40]
Q11: Does tamoxifen affect its own metabolism?
A11: Tamoxifen can induce CYP3A4, potentially enhancing its own clearance and impacting the metabolism of other concurrently administered drugs. [] [https://www.semanticscholar.org/paper/047c726c3eed3576bebd884483a58e6f886dc156]
Q12: How is tamoxifen's efficacy assessed in preclinical settings?
A12: In vitro studies utilize cell-based assays, examining tamoxifen's effects on cell proliferation, apoptosis, and gene expression in ERα-positive breast cancer cell lines, like MCF-7. [, , , , ] [https://www.semanticscholar.org/paper/04c857fac62e36a3af79b4457e8c56f19fd5b6b9, https://www.semanticscholar.org/paper/01540b2df01ae1100487f6e0a6981a9a1a1d56c9, https://www.semanticscholar.org/paper/00722844a91eb40f49241f0fa37e441c1f150aae, https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40, https://www.semanticscholar.org/paper/03d6b5bd170cabe96084f62f16277a04584e7c37] In vivo studies employ animal models, including xenografts of human breast cancer cells in mice, to assess tumor growth inhibition and the impact of tamoxifen on various biological parameters. [, , , ] [https://www.semanticscholar.org/paper/00838308a5421cf995053ad38ada2f335ba020ec, https://www.semanticscholar.org/paper/02d11e0aaef7266af363458f5bf89769dd401ddc, https://www.semanticscholar.org/paper/031abd7d17e2a673ae8880e650f9c7d59ac8b8de, https://www.semanticscholar.org/paper/02eaab02cc9b4501370fec295364602cff3556e0]
Q13: What have clinical trials revealed about tamoxifen's efficacy?
A13: Large clinical trials, like the National Surgical Adjuvant Breast and Bowel Project (NSABP) P1 and the International Breast Cancer Intervention Study (IBIS-I), have demonstrated tamoxifen's effectiveness in reducing the risk of breast cancer recurrence and development in high-risk women. [, , , ] [https://www.semanticscholar.org/paper/01176864dc008b1b03c0f196202b542f4554a8eb, https://www.semanticscholar.org/paper/022f3b3bf2eff4c71578ece347522a521cf0f805, https://www.semanticscholar.org/paper/00ef97856341a720dff1e147175b45bd352d3e0d, https://www.semanticscholar.org/paper/0352ce4e6ed43ae1daa48019a63cf1348b233ffb] Studies have also shown that extending tamoxifen treatment to 10 years can further reduce recurrence and mortality rates. [] [https://www.semanticscholar.org/paper/026a5d8df1aba133ec6dc0ba54e85af3c5f2b029]
Q14: What are some known mechanisms of tamoxifen resistance?
A14: Resistance to tamoxifen can develop through various mechanisms, including:
- ERα alterations: Mutations in ERα can alter its conformation or ligand binding affinity, impacting tamoxifen sensitivity. [] [https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40]
- Growth factor signaling: Increased activity of growth factor signaling pathways, like HER2 or PI3K/Akt, can bypass ERα-mediated growth inhibition, leading to resistance. [, ] [https://www.semanticscholar.org/paper/00c8cdbdfb12d9b3bf06eb7e3cad3447afd21d8c, https://www.semanticscholar.org/paper/053a03b34d24d1cc614eb10892cc0ca0952fa90e]
- Epigenetic modifications: Changes in DNA methylation or histone modifications can alter gene expression, impacting ERα activity and tamoxifen response. [] [https://www.semanticscholar.org/paper/037ff4c5ea89c1a496db0f3e8b54364b32a7b1d1]
- Cancer stem cells: A subpopulation of cancer stem cells within a tumor may be inherently resistant to tamoxifen and contribute to treatment failure. [] [https://www.semanticscholar.org/paper/032f779820b89b9a6d98bbecdc0d4c7f5fdc5c40]
- Tumor microenvironment: Interactions between tumor cells and surrounding stromal cells, like cancer-associated fibroblasts (CAFs), can promote resistance through various mechanisms, including exosome-mediated signaling. [] [https://www.semanticscholar.org/paper/00b430bdd585541932f265b4e2724b7fd900287e]
Q15: Can resistance to tamoxifen lead to cross-resistance to other endocrine therapies?
A16: Yes, resistance to tamoxifen can sometimes lead to cross-resistance to other endocrine therapies, such as aromatase inhibitors. [] [https://www.semanticscholar.org/paper/031abd7d17e2a673ae8880e650f9c7d59ac8b8de] This highlights the need for alternative treatment strategies and ongoing research to overcome resistance mechanisms.
Q16: Are there ongoing efforts to improve tamoxifen delivery to specific targets or tissues?
A17: Yes, researchers are exploring strategies to enhance tamoxifen delivery and potentially overcome limitations associated with oral administration. This includes developing nanoparticle formulations to improve bioavailability and target specific tissues, like tumors. [, ] [https://www.semanticscholar.org/paper/02b79351f5e04a64347f8da6865f901db16a1841, https://www.semanticscholar.org/paper/00b430bdd585541932f265b4e2724b7fd900287e]
Q17: Are there biomarkers to predict tamoxifen response?
A18: Research has identified potential biomarkers for predicting tamoxifen efficacy. This includes genetic variations in CYP2D6, a key enzyme involved in tamoxifen metabolism. [, , ] [https://www.semanticscholar.org/paper/00219a0a51e73cbcc86dceee7522240c48464c40, https://www.semanticscholar.org/paper/053fe2c4c326359b65cf7e3f0a02d32dab0fd04a, https://www.semanticscholar.org/paper/02eaab02cc9b4501370fec295364602cff3556e0] Other candidate biomarkers include expression levels of certain genes and proteins, like ERα, Ki-67, and USP9X. [, , ] [https://www.semanticscholar.org/paper/053a03b34d24d1cc614eb10892cc0ca0952fa90e, https://www.semanticscholar.org/paper/037ff4c5ea89c1a496db0f3e8b54364b32a7b1d1, https://www.semanticscholar.org/paper/0245ec592b9b663bd0b3f9fc78d9194569402e21]
Q18: Can cervicovaginal smears provide information about tamoxifen's effects?
A19: Studies have shown that cervicovaginal smears can reflect tamoxifen's estrogenic effects on the cervicovaginal epithelium. [] [https://www.semanticscholar.org/paper/0296294fab07a71a8bd7a1351765654266a42968] The presence of endometrial cells in these smears may indicate an increased risk of endometrial adenocarcinoma in tamoxifen-treated patients.
Q19: Does tamoxifen influence lipid metabolism?
A20: Research suggests that tamoxifen can inhibit lipoprotein lipase (LPL) activity, impacting triglyceride metabolism. [] [https://www.semanticscholar.org/paper/058a42eef67396d2b107d72c072b406d73c438d4] This may contribute to elevated serum triglyceride levels observed in some patients receiving tamoxifen.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



